

2-Amino-5-hydroxybenzonitrile chemical formula

C7H6N2O

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-hydroxybenzonitrile** (C₇H₆N₂O)

Authored by: A Senior Application Scientist Foreword: The Strategic Value of Trifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic pathways and the versatility of molecular building blocks are paramount. **2-Amino-5-hydroxybenzonitrile** emerges not merely as another chemical intermediate, but as a strategic trifunctional scaffold. Its aromatic core is decorated with an amino group, a hydroxyl group, and a nitrile moiety, presenting three distinct and chemically orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal starting material for developing diverse chemical libraries aimed at biological screening. The protocols and insights herein are curated for the practicing researcher, emphasizing not just the "how" but the "why" behind methodological choices to ensure robust and reproducible outcomes.

Core Molecular Profile

2-Amino-5-hydroxybenzonitrile (CAS No: 116423-58-6) is an aromatic organic compound whose utility is derived from its unique combination of functional groups.^[1] This structure allows for selective chemical modifications, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors.^[1]

Physicochemical & Structural Data

A summary of the key properties of **2-Amino-5-hydroxybenzonitrile** is provided below for quick reference.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₆ N ₂ O	[2]
Molecular Weight	134.14 g/mol	[1]
Appearance	White to brown powder/solid	[3] [4]
CAS Number	116423-58-6	[1]
SMILES	NC1=CC(O)=C(C=C1)C#N	[2]
InChIKey	FCZQCSIAXHUORC-UHFFFAOYSA-N	[2]

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. For a molecule like **2-Amino-5-hydroxybenzonitrile**, a combination of NMR, IR, and Mass Spectrometry provides a complete analytical picture. The following data are predicted based on the known effects of the constituent functional groups, as experimental spectra for this specific compound are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR chemical shifts are crucial for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Spectrum	Atom/Proton	Predicted Chemical Shift (δ , ppm)	Rationale
¹ H NMR	Aromatic-H (ortho to -CN)	~7.0 - 7.2	Deshielded by nitrile, shielded by ortho -OH
	Aromatic-H (ortho to -NH ₂)	~6.8 - 7.0	Shielded by strong donating -NH ₂ group
	Aromatic-H (meta to both)	~6.6 - 6.8	Influenced by both activating groups
	-OH (hydroxyl)	~9.0 - 10.0 (broad s)	Phenolic proton, exchangeable, position is solvent dependent
¹³ C NMR	-NH ₂ (amino)	~4.0 - 5.0 (broad s)	Amino protons, exchangeable
	C-CN (nitrile)	~118 - 122	Characteristic chemical shift for nitrile carbons
	C-OH	~150 - 155	Aromatic carbon attached to electron-donating -OH
	C-NH ₂	~140 - 145	Aromatic carbon attached to electron-donating -NH ₂
	Aromatic C-H	~115 - 130	Range for substituted aromatic carbons

|| C (ipso to -CN) | ~100 - 105 | Shielded carbon due to ortho/para activating groups |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption (cm ⁻¹)	Vibration Type
O-H Stretch (hydroxyl)	3200 - 3600 (broad)	Stretching
N-H Stretch (amino)	3300 - 3500 (two bands)	Symmetric & Asymmetric Stretching
C≡N Stretch (nitrile)	2220 - 2260 (sharp, medium)	Stretching
C=C Stretch (aromatic)	1450 - 1600	Ring Stretching

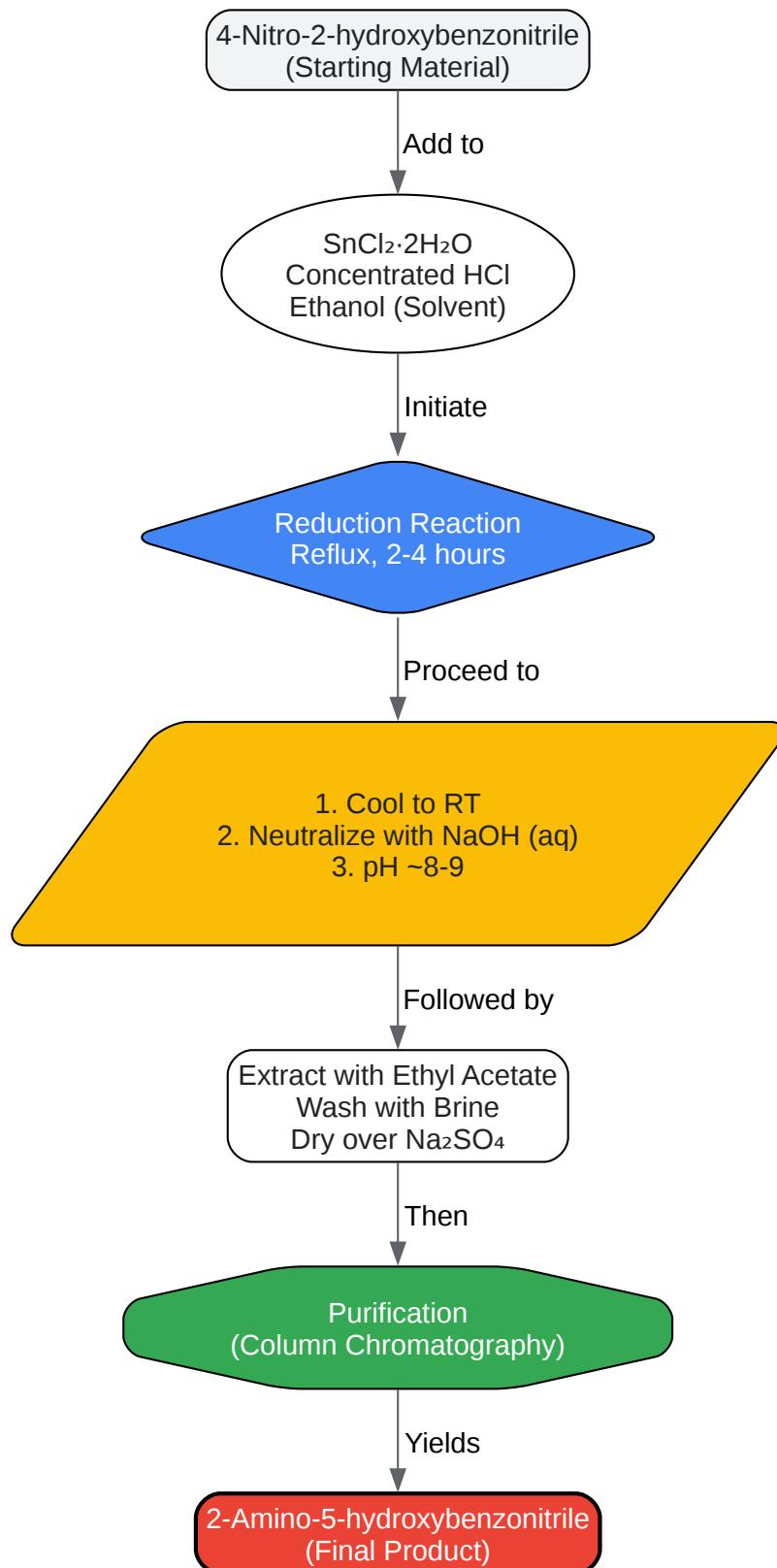
| C-O Stretch (phenol) | 1200 - 1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Predicted Mass-to-Charge Ratios

Ionization Mode	Predicted m/z	Species
ESI+	135.05	[M+H] ⁺
ESI+	157.03	[M+Na] ⁺


| ESI- | 133.04 | [M-H]⁻ |

Synthesis and Purification Protocol

A reliable synthesis of **2-Amino-5-hydroxybenzonitrile** can be achieved via the reduction of a nitro-substituted precursor, a common and high-yielding strategy in organic synthesis. The following protocol details the reduction of 4-nitro-2-hydroxybenzonitrile.

Workflow: Reduction of Nitro Precursor

The overall transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the nitrile or hydroxyl functionalities. Tin(II) chloride in an acidic medium is a classic and effective reagent for this purpose.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-5-hydroxybenzonitrile**.

Detailed Experimental Protocol

Objective: To synthesize **2-Amino-5-hydroxybenzonitrile** via the reduction of 4-nitro-2-hydroxybenzonitrile.

Materials:

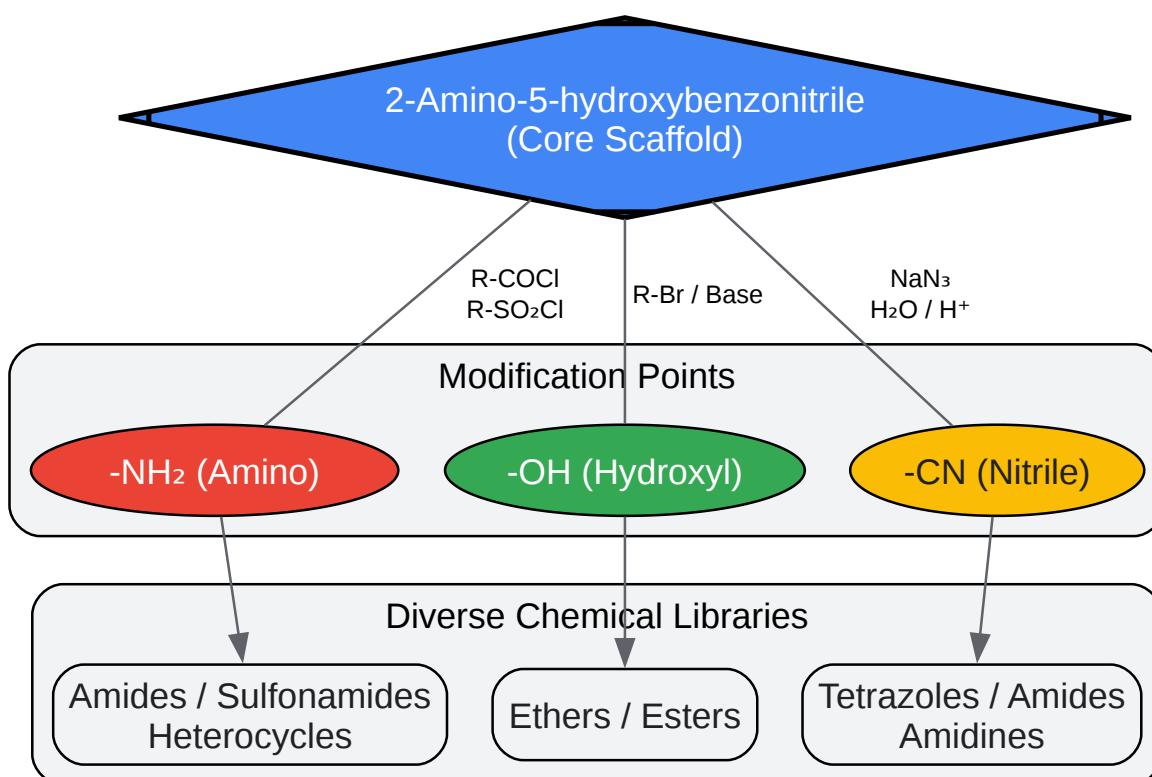
- 4-nitro-2-hydroxybenzonitrile (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- 2 M Sodium Hydroxide (NaOH) solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitro-2-hydroxybenzonitrile (1.0 eq) in ethanol.
- Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq) dissolved in concentrated hydrochloric acid. Causality: The acidic medium is required to activate the SnCl_2 reducing agent and protonate the nitro group's oxygen atoms, facilitating their removal as water.^[5]
- Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- Work-up (Neutralization): After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding 2 M NaOH solution with external ice-bath cooling until the pH is basic (~8-9). Trustworthiness: This step is critical. The product is an amine, which is soluble in acid as its ammonium salt. Basification liberates the free amine, allowing it to be extracted into an organic solvent.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure **2-Amino-5-hydroxybenzonitrile**.

Applications in Drug Discovery & Development


The true value of **2-Amino-5-hydroxybenzonitrile** lies in its role as a "privileged scaffold".^[6] ^[7] This term refers to molecular frameworks that can provide ligands for more than one biological target, acting as a versatile starting point for creating diverse compound libraries.

The Trifunctional Scaffold Advantage

The three functional groups offer distinct points for diversification:

- Amino Group (-NH₂): Can be readily acylated, alkylated, or used as a nucleophile to construct heterocyclic rings (e.g., quinazolines, benzodiazepines).
- Hydroxyl Group (-OH): A nucleophile for ether synthesis (O-alkylation) or esterification, and a hydrogen bond donor for target interaction.
- Nitrile Group (-CN): A key pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an amine.^[8]^[9]

This multi-point reactivity allows medicinal chemists to systematically modify the structure and explore the Structure-Activity Relationship (SAR) around a core scaffold, which is a foundational practice in drug optimization.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for generating diverse chemical libraries.

Example Application Protocol: O-Alkylation

This protocol demonstrates how to use **2-Amino-5-hydroxybenzonitrile** as a starting material for further synthesis, specifically the alkylation of the phenolic hydroxyl group. This reaction is a fundamental step in modifying the scaffold's properties. The use of microwave irradiation can significantly accelerate the reaction.[10]

Objective: To synthesize an O-alkylated derivative of **2-Amino-5-hydroxybenzonitrile**.

Materials:

- **2-Amino-5-hydroxybenzonitrile** (1.0 eq)
- Ethyl bromoacetate (1.2 eq)

- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- 10 mL microwave synthesis vial with stir bar

Procedure:

- Vial Preparation: To a 10 mL microwave synthesis vial, add **2-Amino-5-hydroxybenzonitrile** (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL). Causality: K_2CO_3 is a mild base used to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.
- Reagent Addition: Add ethyl bromoacetate (1.2 eq) to the stirred suspension.
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Expertise: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times from hours to minutes compared to conventional heating.[10]
- Product Isolation: After the reaction, cool the vial to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate out of the solution.
- Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

Safety & Handling

Proper handling of all chemicals is mandatory for laboratory safety.

- Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[11]
- Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

- Skin Contact: Avoid contact. If skin contact occurs, take off contaminated clothing and wash the affected area with plenty of soap and water.[\[11\]](#)
- Eye Contact: In case of eye contact, rinse cautiously with pure water for at least 15 minutes.[\[11\]](#)
- Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[\[11\]](#)
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[\[3\]](#)
- Disposal: Dispose of contents and container to an approved chemical waste disposal plant. Do not discharge to sewer systems.[\[11\]](#)

Conclusion

2-Amino-5-hydroxybenzonitrile stands as a potent and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its trifunctional nature provides a robust platform for the synthesis of novel, structurally diverse molecules. By understanding its core properties, synthesis, and reactive potential, researchers can effectively leverage this scaffold to accelerate the discovery of new therapeutic agents.

References

- Navigating Chemical Intermediates: A Deep Dive into **2-Amino-5-hydroxybenzonitrile**. (n.d.). Google Cloud.
- 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET for 2-hydroxybenzonitrile. (2025, September 6). Generic Supplier.
- Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile. (n.d.). Benchchem.
- 5-Amino-2-hydroxybenzonitrile. (n.d.). CymitQuimica.
- SAFETY DATA SHEET for 2-Amino-5-methoxybenzonitrile. (2013, October 15). Generic Supplier.
- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (n.d.). Benchchem.
- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.

- **2-Amino-5-hydroxybenzonitrile.** (n.d.). AbacipharmTech.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (n.d.). Semantic Scholar.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-hydroxybenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-Amino-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Amino-5-hydroxybenzonitrile chemical formula C7H6N2O]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b043703#2-amino-5-hydroxybenzonitrile-chemical-formula-c7h6n2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com